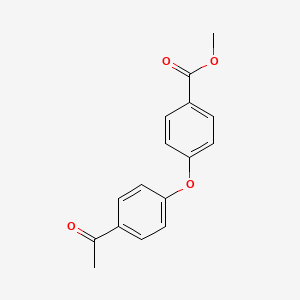

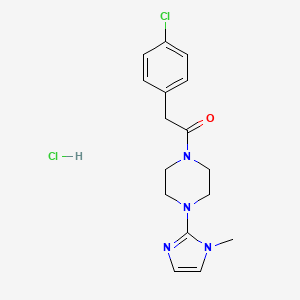

![molecular formula C14H16FN3O4 B2427292 ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2108810-98-4](/img/structure/B2427292.png)

ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a hydroxyethyl group, a triazole ring, and a carboxylate ester. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative. The triazole ring is a five-membered ring containing two nitrogen atoms, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester could be hydrolyzed to produce a carboxylic acid and an alcohol. The triazole ring could potentially participate in click chemistry reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the ester and the triazole ring could affect its solubility in different solvents .Scientific Research Applications

Tetrel Bonding Interactions in Triazole Derivatives

A study by Ahmed et al. (2020) focused on the synthesis and characterization of four triazole derivatives, including an α-ketoester functionality and phenyl substituents. These compounds exhibit π-hole tetrel bonding interactions, analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations. This research is relevant for understanding the molecular interactions and stability of such compounds (Ahmed et al., 2020).

Synthesis and Application in Peptide Synthesis

Jiang et al. (1998) developed a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt), designed for application in solid-phase peptide synthesis using Fmoc chemistry. This compound exhibits high coupling efficiency and is particularly useful in the synthesis of endothelin analogues and difficult sequences (Jiang et al., 1998).

Structural Characterization of Related Compounds

Research by Horton et al. (1997) characterized the structural features of ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate. The study highlighted the conformational differences between molecules and their self-assembly into infinite chains via hydrogen bonding. This research provides insights into the structural behavior of similar triazole derivatives (Horton et al., 1997).

Novel Synthetic Methods for Herbicides

Fan et al. (2015) developed a new synthetic method for the herbicide carfentrazone-ethyl, demonstrating the potential of using common reagents in the synthesis of complex molecules. This study showcases the applicability of ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate derivatives in agricultural chemistry (Fan et al., 2015).

Racemisation Studies in Peptide Synthesis

Robertson et al. (1999) conducted a systematic study on racemisation during the activation and coupling of amino acids and dipeptides using ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate as a coupling reagent. This research is significant for understanding the stereoselectivity and efficiency of peptide synthesis processes (Robertson et al., 1999).

Safety and Hazards

Future Directions

Given the interesting structure of this compound and the known biological activity of similar compounds, it could be worthwhile to investigate its potential biological activities. This could involve in vitro testing against various biological targets, followed by in vivo testing if the in vitro results are promising .

properties

IUPAC Name |

ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O4/c1-2-22-14(21)13-11(8-19)18(17-16-13)7-12(20)9-3-5-10(15)6-4-9/h3-6,12,19-20H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAFSPJWKJJJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)F)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

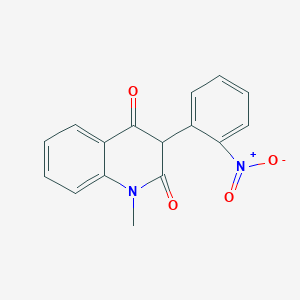

![3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2427210.png)

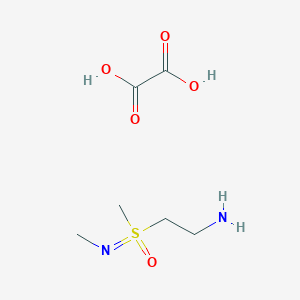

![7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2427212.png)

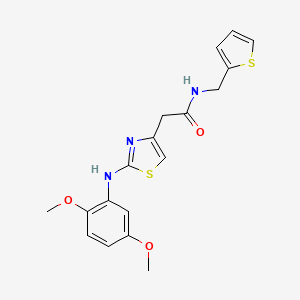

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2427215.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)

![N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2427231.png)